molecular formula C6H5N3O B041039 pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one CAS No. 159326-71-3

pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Cat. No. B041039
CAS RN: 159326-71-3
M. Wt: 135.12 g/mol
InChI Key: VYEHSYWBLDTUHX-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-f][1,2,4]triazin-4-amine is a unique bicyclic heterocycle . It has a molecular formula of C6H6N4 and a molecular weight of 134.14 . It appears as an almost white to grey powder .


Synthesis Analysis

There are several synthetic protocols for the preparation of pyrrolo[2,1-f][1,2,4]triazine derivatives . These methods can be classified into six distinct categories :


Molecular Structure Analysis

The structure of pyrrolo[2,1-f][1,2,4]triazin-4-amine includes an N-N bond with a bridgehead nitrogen . The InChI Key is VSPXQZSDPSOPRO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrrolo[2,1-f][1,2,4]triazin-4-amine is an integral part of several kinase inhibitors and nucleoside drugs . It has been used in the synthesis of various compounds with a wide range of biological activities .


Physical And Chemical Properties Analysis

Pyrrolo[2,1-f][1,2,4]triazin-4-amine is an almost white to grey powder . It has a molecular formula of C6H6N4 and a molecular weight of 134.14 .

Scientific Research Applications

Synthesis and Rearrangement

The compound can be easily prepared via nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . This synthetic approach is considered more facile and practical than previously reported procedures .

Biological Activity

Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones have been considered to be biologically active compounds . They have shown intriguing activities as:

Tankyrase Inhibitors: These nitrogen-containing heterocycles have shown activities as tankyrase inhibitors .

Stearoyl CoA Desaturase Inhibitors: They have also been used as stearoyl CoA desaturase inhibitors .

Eg5 Inhibitors: Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones have shown potential as Eg5 inhibitors .

Melanin-Concentrating Hormone Receptor (MCH)-R1 Antagonists: They have been used as melanin-concentrating hormone receptor (MCH)-R1 antagonists .

CRF1 Receptor Antagonists: These compounds have shown activities as CRF1 receptor antagonists .

Phosphoinositide 3-Kinase (PI3K) Inhibitors

Many patent applications have described pyrrolotriazinones as phosphoinositide 3-kinase (PI3K) inhibitors .

Antiproliferative Activity

A series of 6-aminocarbonyl pyrrolo[2,1-f][1,2,4]triazine derivatives were designed by scaffold hopping strategy. The IC50 values of compound 14a against PI3Ks were measured, showing selective activity against p110α and p110δ with IC50s of 122 nM and 119 nM respectively . All the synthesized compounds were evaluated for their antiproliferative activity against human cancer cells by SRB assay .

Safety And Hazards

Pyrrolo[2,1-f][1,2,4]triazin-4-amine may cause an allergic skin reaction and causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Pyrrolo[2,1-f][1,2,4]triazin-4-amine has shown promising potential in drug research due to its versatility and wide range of biological activities . It is an active structural motif of several drugs and has attracted considerable interest among medicinal chemists .

properties

IUPAC Name

3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-2-1-3-9(5)8-4-7-6/h1-4H,(H,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEHSYWBLDTUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10438799
Record name Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10438799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

CAS RN

159326-71-3
Record name Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
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URL https://commonchemistry.cas.org/detail?cas_rn=159326-71-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main synthetic approaches to pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones?

A1: Current research highlights two efficient synthetic routes:

  1. Nucleophile-induced rearrangement of pyrrolooxadiazines: This method utilizes pyrrolooxadiazines as precursors, which undergo rearrangement in the presence of a nucleophile to yield pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones [].
  2. Regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles: This approach leverages the reactivity of 1,2-biscarbamoyl-substituted 1H-pyrroles to achieve intramolecular cyclization, forming the desired pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one structure with high regioselectivity [].

Q2: Can you elaborate on the advantages of these synthetic strategies over previous methods?

A: The highlighted approaches offer significant improvements in terms of practicality and efficiency []. They often involve milder reaction conditions, readily available starting materials, and shorter reaction sequences compared to earlier methods. This translates to a more convenient and cost-effective synthesis of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones, facilitating further research and potential applications.

Q3: Are there any specific applications of these compounds being explored?

A: Research indicates that pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives exhibit potential as inhibitors of ubiquitin-specific protease 7 (USP7) []. This enzymatic activity is implicated in various disease pathways, including cancer, neurodegenerative disorders, and immune dysfunction. Therefore, pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives hold promise as potential therapeutic agents for these conditions.

Q4: What role does copper play in the synthesis of these compounds?

A: Copper-mediated reactions have emerged as efficient methods for constructing pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones [, , , ]. Specifically, copper (II) salts have been employed to promote tandem reactions, enabling the formation of the desired heterocyclic system in a single pot from readily available starting materials like chromenone derivatives [, , ]. These copper-catalyzed approaches demonstrate high atom economy and efficiency, contributing to a more sustainable and environmentally friendly synthesis.

Q5: Has the structure-activity relationship (SAR) of pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones been investigated?

A: While specific SAR data is limited within the provided research, the development of 2-heteroaryl-substituted pyrrolo[2,1-f][1,2,4]triazin-4(3H)-ones suggests an interest in understanding the impact of substituents on biological activity []. Further investigations into the relationship between structural modifications and their effects on potency, selectivity, and other pharmacological properties will be crucial for optimizing these compounds for therapeutic applications.

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